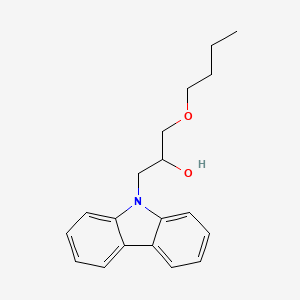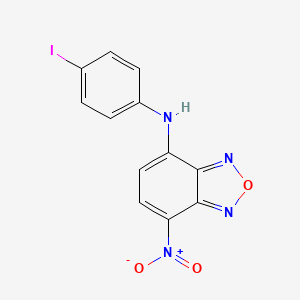![molecular formula C19H29NO5 B5230027 1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine oxalate](/img/structure/B5230027.png)
1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TPOP and is a piperidine derivative that has been synthesized through a specific method. TPOP has been shown to have unique biochemical and physiological effects that make it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of TPOP involves its ability to form a complex with the reactants, which facilitates their transfer between different phases. TPOP has been shown to be effective in promoting the reaction rate and yield of various reactions, including the synthesis of esters and amides.
Biochemical and Physiological Effects
TPOP has been shown to have unique biochemical and physiological effects that make it a valuable tool for researchers. TPOP has been shown to be non-toxic and has low levels of toxicity in animal studies. It has also been shown to have low levels of cytotoxicity and genotoxicity, making it a safe compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
TPOP has several advantages for use in lab experiments, including its ability to act as a phase transfer catalyst, its non-toxic nature, and its low levels of cytotoxicity and genotoxicity. However, TPOP has some limitations, including its cost and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for the use of TPOP in scientific research. One potential application is in the synthesis of biologically active compounds, such as pharmaceuticals. TPOP could also be used in the development of new materials, such as polymers and catalysts. Additionally, TPOP could be used in the development of new chemical reactions and reaction conditions. Further research is needed to fully explore the potential applications of TPOP in scientific research.
Conclusion
In conclusion, 1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine oxalate is a valuable compound for use in scientific research. Its ability to act as a phase transfer catalyst, its non-toxic nature, and its low levels of cytotoxicity and genotoxicity make it a safe and effective tool for researchers. Further research is needed to fully explore the potential applications of TPOP in scientific research.
Méthodes De Synthèse
The synthesis of TPOP involves a multi-step process that starts with the reaction of 2,3,6-trimethylphenol with propylene oxide to produce 3-(2,3,6-trimethylphenoxy)propyl alcohol. This intermediate is then reacted with piperidine to produce the final product, 1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine oxalate. The synthesis method has been optimized to produce high yields of TPOP with high purity.
Applications De Recherche Scientifique
TPOP has been used extensively in scientific research due to its ability to act as a phase transfer catalyst. This means that it can facilitate the transfer of molecules between different phases, such as from an aqueous phase to an organic phase. TPOP has been used in various reactions, including the synthesis of esters, amides, and other organic compounds.
Propriétés
IUPAC Name |
oxalic acid;1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.C2H2O4/c1-14-8-9-15(2)17(16(14)3)19-13-7-12-18-10-5-4-6-11-18;3-1(4)2(5)6/h8-9H,4-7,10-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZDWGPCUHJXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCN2CCCCC2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]benzamide](/img/structure/B5229944.png)


![5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(2-fluorobenzyl)-2-piperidinone](/img/structure/B5229964.png)
![1-{3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone hydrobromide](/img/structure/B5229971.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5229975.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B5229990.png)

![N-(4-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)acetamide](/img/structure/B5230015.png)

![1-[(2E)-3-phenyl-2-propen-1-yl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5230026.png)

![1-[2-(diethylamino)-2-oxoethyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5230039.png)
![N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B5230046.png)